Cyclonona-2,5,8-triyne-1,4,7-trione

Beschreibung

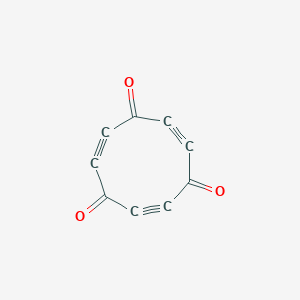

Cyclonona-2,5,8-triyne-1,4,7-trione is a highly strained cyclic organic compound featuring a nine-membered carbon ring interspersed with three conjugated carbon-carbon triple bonds (at positions 2, 5, and 8) and three ketone groups (at positions 1, 4, and 7). This unique architecture confers exceptional electronic properties due to extended π-conjugation and significant ring strain, making it a subject of interest in materials science and synthetic chemistry.

Eigenschaften

CAS-Nummer |

918959-13-4 |

|---|---|

Molekularformel |

C9O3 |

Molekulargewicht |

156.09 g/mol |

IUPAC-Name |

cyclonona-2,5,8-triyne-1,4,7-trione |

InChI |

InChI=1S/C9O3/c10-7-1-2-8(11)5-6-9(12)4-3-7 |

InChI-Schlüssel |

QQNNOHOOPMDLFQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1#CC(=O)C#CC(=O)C#CC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclonona-2,5,8-triyne-1,4,7-trione typically involves the cyclization of linear precursors containing triple bonds and carbonyl groups. One common method is the cyclization of 1,4,7-nonatriyne-3,6,9-trione under specific reaction conditions, such as the presence of a strong base or a transition metal catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Reaktionstypen

Cyclonona-2,5,8-triin-1,4,7-trion durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Produkte mit höherem Oxidationszustand zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen in Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Die Dreifachbindungen und Carbonylgruppen können an Substitutionsreaktionen mit geeigneten Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Organolithiumverbindungen und Grignard-Reagenzien können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, über den Cyclonona-2,5,8-triin-1,4,7-trion seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen und Signalwegen. Die Dreifachbindungen und Carbonylgruppen können mit verschiedenen Enzymen und Rezeptoren interagieren, was zu Veränderungen der biologischen Aktivität führt. Die genauen Signalwege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism by which cyclonona-2,5,8-triyne-1,4,7-trione exerts its effects involves interactions with molecular targets and pathways. The triple bonds and carbonyl groups can interact with various enzymes and receptors, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to two classes of compounds: dicaffeoylquinic acids (di-CQAs) and polyacetylenic glucosides (PGAs) (e.g., PGA 4–6), as referenced in the provided evidence . Below is a detailed analysis:

Table 1: Comparative Analysis of Cyclonona-2,5,8-triyne-1,4,7-trione and Analogous Compounds

Structural and Electronic Differences

- Cyclonona-triyne-trione vs. di-CQAs: While di-CQAs (e.g., 3,4-di-O-caffeoylquinic acid) are phenolic esters with planar aromatic systems, Cyclonona-triyne-trione’s fully conjugated cyclic triyne-trione system creates a non-planar, electron-deficient ring. This difference underpins divergent reactivity: di-CQAs act as antioxidants via radical scavenging , whereas the triyne-trione’s electron-deficient structure may facilitate cycloaddition reactions or serve as a ligand in coordination chemistry.

- Cyclonona-triyne-trione vs. PGAs: PGAs (e.g., PGA 5: 2-β-D-glucopyranosyloxy-1-hydroxytrideca-5,7,9,11-tetrayne) are linear molecules with acetylene chains and glycosidic moieties, enhancing solubility and bioactivity. In contrast, the cyclic triyne-trione lacks polar substituents, rendering it hydrophobic and more suited for solid-state applications. The absence of a glucose moiety also eliminates enzymatic targeting observed in PGAs .

Stability and Reactivity

- Cyclonona-triyne-trione’s high ring strain and electron-deficient nature make it prone to ring-opening reactions or polymerization under mild conditions. In contrast, di-CQAs and PGAs exhibit greater stability in biological environments due to hydrogen-bonding networks (di-CQAs) or glycosidic protection (PGAs) .

Biologische Aktivität

Cyclonona-2,5,8-triyne-1,4,7-trione (C9O3) is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial and antiviral properties, as well as its interactions with various biomolecules.

Chemical Structure and Properties

This compound is characterized by its cyclic structure and the presence of multiple functional groups that contribute to its reactivity. The compound has a molecular formula of C9O3 and a CAS number of 918959-13-4. Its structural attributes facilitate interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. The following table summarizes some key findings:

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate inhibitory effect | |

| Candida albicans | Effective against growth |

These results suggest that the compound could be developed as a potential antimicrobial agent.

Antiviral Properties

In addition to its antimicrobial effects, this compound has shown promise in antiviral applications. Research indicates that it may inhibit viral replication in certain cell lines. Notably:

- In vitro studies demonstrated a reduction in viral load for specific RNA viruses.

- The mechanism appears to involve interference with viral entry or replication processes.

Case Studies

A notable case study involved the evaluation of this compound's effects on HIV replication in cultured T-cells. The study found that treatment with the compound resulted in a significant decrease in viral p24 antigen levels compared to untreated controls. This suggests potential utility in developing therapeutic strategies against HIV.

Study Design

- Objective: To assess the antiviral efficacy of this compound against HIV.

- Methods: T-cells were treated with varying concentrations of the compound followed by infection with HIV.

- Results: A dose-dependent inhibition of viral replication was observed.

The biological activity of this compound is thought to stem from its ability to interact with specific biomolecules within cells. Preliminary research suggests that:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption: Its structural properties could allow it to integrate into microbial membranes, leading to cell lysis.

- Viral Entry Blockade: By altering the conformation of viral proteins or cellular receptors.

Safety and Toxicity

While promising results have been reported regarding the biological activity of this compound, safety assessments are crucial. Toxicity studies indicate that at certain concentrations, the compound exhibits low cytotoxicity towards mammalian cells. However, further research is necessary to fully elucidate its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.